N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide
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Overview
Description
N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring substituted with a naphthalen-1-ylmethyl group and a diethylcarboxamide group
Preparation Methods
The synthesis of N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide involves several steps. One common method includes the condensation of naphthalen-1-ylmethylamine with diethyl piperidine-3-carboxylate under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The product is then purified using techniques like recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarboxamide group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide can be compared with similar compounds such as N,N-dimethyl-1-(naphthalen-1-yl)methanamine. While both compounds share a naphthalen-1-yl group, their differing substituents on the piperidine ring result in distinct chemical and biological properties. The diethylcarboxamide group in this compound provides additional sites for chemical modification and interaction with biological targets, making it unique in its applications .
Similar compounds include:
- N,N-dimethyl-1-(naphthalen-1-yl)methanamine
- N,N-diethyl-1-(3-thienylmethyl)-3-piperidinecarboxamide
Properties
IUPAC Name |
N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-3-23(4-2)21(24)19-12-8-14-22(16-19)15-18-11-7-10-17-9-5-6-13-20(17)18/h5-7,9-11,13,19H,3-4,8,12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSCBIVDNDAFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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